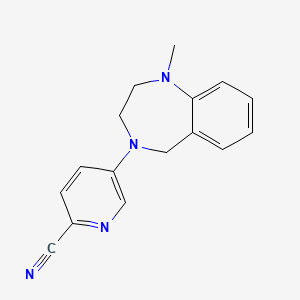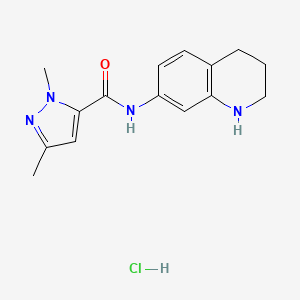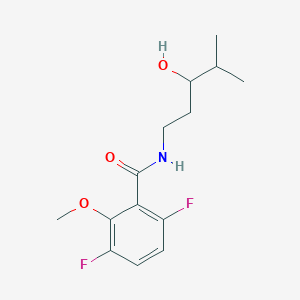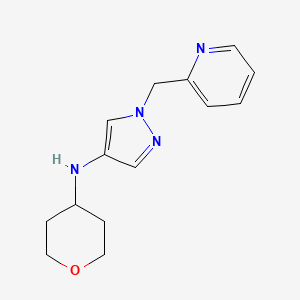![molecular formula C13H17F3N2O2 B7639477 2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TPOXX, and it has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of TPOXX involves inhibition of the viral DNA polymerase enzyme. This enzyme is essential for the replication of the virus. By inhibiting the DNA polymerase enzyme, TPOXX prevents the replication of the virus, thereby reducing the viral load.
Biochemical and Physiological Effects:
TPOXX has been found to have a range of biochemical and physiological effects. It has been found to inhibit the replication of the smallpox virus in vitro. In animal studies, TPOXX has been found to reduce the severity of the disease caused by the smallpox virus. TPOXX has also been found to have antiviral activity against other orthopoxviruses.
実験室実験の利点と制限
One of the main advantages of TPOXX for lab experiments is its antiviral activity against orthopoxviruses. This makes it a useful tool for studying these viruses and developing antiviral drugs. However, one of the limitations of TPOXX is its specificity for orthopoxviruses. It may not be effective against other types of viruses.
将来の方向性
There are several future directions for the use of TPOXX in scientific research. One possible direction is the development of antiviral drugs for other viral infections. TPOXX has been found to have antiviral activity against other viruses, and further research could lead to the development of new antiviral drugs. Another future direction is the study of the mechanism of action of TPOXX. Understanding how TPOXX inhibits the viral DNA polymerase enzyme could lead to the development of new antiviral drugs with similar mechanisms of action. Finally, TPOXX could be used in the development of vaccines for viral infections. By studying the biochemical and physiological effects of TPOXX, researchers could develop new vaccines that are more effective against viral infections.
In conclusion, 2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol is a compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TPOXX has been found to have antiviral activity against orthopoxviruses and has potential applications in the development of antiviral drugs, vaccines, and the study of viral infections.
合成法
The synthesis method of TPOXX involves the reaction of 2-(2-hydroxyethoxy)ethanol with 1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol in the presence of a base. The reaction yields 2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol, which is a white solid.
科学的研究の応用
TPOXX has been found to have potential applications in scientific research. It has been used in the development of antiviral drugs, particularly for the treatment of smallpox. TPOXX has been found to have antiviral activity against orthopoxviruses, including smallpox virus. It has also been found to have potential applications in the treatment of other viral infections.
特性
IUPAC Name |
2-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)10-3-4-17-12(8-10)18-5-1-2-11(9-18)20-7-6-19/h3-4,8,11,19H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGHJWJIACEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)
![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
